Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate
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Overview
Description
Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[310]hexan-3-ylidene)acetate is a bicyclic compound with a unique structure that includes a bicyclo[310]hexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexan-3-ol: This compound shares a similar bicyclic core but differs in functional groups and overall reactivity.
(1R,5R)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene: Another bicyclic compound with different substituents, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl (2Z)-2-hydroxy-2-[(1S,5S)-2-oxo-3-bicyclo[3.1.0]hexanylidene]acetate |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-4-5-3-6(5)8(7)11/h5-6,12H,2-4H2,1H3/b9-7-/t5-,6-/m0/s1 |
InChI Key |
INJLKTWQYSFDGX-HQWLIYIGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C[C@@H]2C[C@@H]2C1=O)/O |
Canonical SMILES |
CCOC(=O)C(=C1CC2CC2C1=O)O |
Origin of Product |
United States |
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